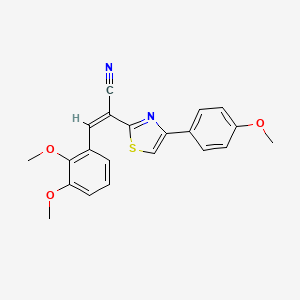
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features both thiazole and methoxyphenyl moieties. Its structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C21H17N3O5S, with a molecular weight of 423.4 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O5S |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PINNTYBNJKYNMF-YVLHZVERSA-N |
Anticancer Properties
Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Notably, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, thiazole derivatives have been reported to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .
- Efficacy : In vitro studies have reported IC50 values ranging from 5.48 μM to 10.25 μM for related thiazole compounds in human breast cancer and leukemia cell lines, indicating substantial growth inhibition compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of methoxy groups in the phenyl rings enhances the lipophilicity of the compounds, which may improve their ability to penetrate microbial cell membranes.
- Studies on Antimicrobial Efficacy : Research has indicated that thiazole-based compounds exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in enhancing biological interactions.
- Methoxy Substituents : These groups increase solubility and bioavailability.
Research indicates that modifications to the thiazole and phenyl groups can significantly impact the compound's potency and selectivity against different biological targets .
Case Studies
Several case studies highlight the effectiveness of similar thiazole compounds:
- Study on Anticancer Activity : A derivative with a similar structure showed promising results in inhibiting cell growth in MCF7 breast cancer cells with an IC50 value of 9.70 μM .
- Antimicrobial Testing : A related thiazole compound demonstrated effective inhibition against various bacterial strains with MIC values below 20 μg/mL, indicating strong antimicrobial potential .
Properties
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-17-9-7-14(8-10-17)18-13-27-21(23-18)16(12-22)11-15-5-4-6-19(25-2)20(15)26-3/h4-11,13H,1-3H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCWXNKJZMSIS-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














